Cas no 429646-29-7 (1H-Benzimidazol-2-amine,N-methyl-1-propyl-)

1H-Benzimidazol-2-amine,N-methyl-1-propyl- structure
429646-29-7 structure
Product Name:1H-Benzimidazol-2-amine,N-methyl-1-propyl-
CAS No:429646-29-7
MF:C11H15N3
MW:189.256901979446
CID:326884
PubChem ID:45077885
Update Time:2025-04-19

1H-Benzimidazol-2-amine,N-methyl-1-propyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazol-2-amine,N-methyl-1-propyl-
    • 1H-Benzimidazol-2-amine,N-methyl-1-propyl-(9CI)
    • N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine
    • 429646-29-7
    • Inchi: 1S/C11H15N3/c1-3-8-14-10-7-5-4-6-9(10)13-11(14)12-2/h4-7H,3,8H2,1-2H3,(H,12,13)
    • InChI Key: MCJPERWPGHTNRP-UHFFFAOYSA-N
    • SMILES: N1(C(NC)=NC2C=CC=CC1=2)CCC

Computed Properties

  • Exact Mass: 189.127
  • Monoisotopic Mass: 189.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8A^2
  • XLogP3: 2.6
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